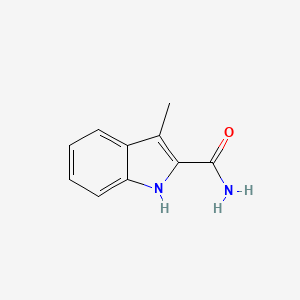

3-methyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-7-4-2-3-5-8(7)12-9(6)10(11)13/h2-5,12H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXAUZHPJSEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Methyl-1H-indole-2-carboxamide as a Privileged Scaffold in Drug Discovery

Executive Summary

As a Senior Application Scientist, I have frequently observed that the inefficiency of combination therapies—compounded by adverse drug-drug interactions and complex pharmacokinetics—necessitates the design of multi-targeted ligands. The 3-methyl-1H-indole-2-carboxamide architecture represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution, hydrogen-bonding capacity, and steric profile make it an ideal candidate for multi-target drug design, ranging from targeted oncology (EGFR/CDK2 dual inhibitors) to neuropharmacology (cannabinoid receptor modulators). This whitepaper synthesizes the physicochemical properties, synthetic methodologies, and pharmacological applications of this core scaffold.

Chemical Architecture & Physicochemical Properties

The core structure consists of an indole ring substituted at the C2 position with a carboxamide group and at the C3 position with a methyl group.

Causality in Structural Design:

-

Hydrogen Bonding: The indole NH acts as a critical hydrogen bond donor, while the carboxamide carbonyl oxygen serves as a hydrogen bond acceptor. This dual capacity allows the molecule to anchor securely within the hinge regions of kinase domains or the transmembrane helices of G-protein-coupled receptors (GPCRs).

-

Steric Locking: The C3-methyl group restricts the conformational freedom of the carboxamide moiety, locking it into a favorable geometry for receptor binding. In , this methyl group perfectly occupies a hydrophobic pocket within the kinase domain, enhancing binding affinity. Conversely, in , the methyl group can introduce steric clashes depending on the enantiomeric configuration, requiring precise structure-activity relationship (SAR) tuning.

Synthetic Methodologies

The synthesis of 3-methyl-1H-indole-2-carboxamides typically relies on the amidation of 3-methyl-1H-indole-2-carboxylic acid. The choice of coupling reagent is critical; BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is preferred due to its high efficiency in forming amide bonds with electronically deactivated or sterically hindered carboxylic acids, minimizing racemization and side reactions.

Workflow for the BOP-mediated synthesis of 3-methyl-1H-indole-2-carboxamide derivatives.

Step-by-Step Synthesis Protocol (BOP-Mediated Coupling)

-

Step 1 (Preparation): Dissolve 3-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced degradation.

-

Step 2 (Activation): Add BOP (1.2 eq) to the mixture. Causality: BOP activates the carboxylic acid by forming a highly reactive hydroxybenzotriazole (HOBt) ester intermediate.

-

Step 3 (Base Addition): Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the acid generated during activation without interfering with the coupling trajectory.

-

Step 4 (Amine Coupling): Add the appropriate amine derivative (e.g., substituted phenethylamine) (1.2 eq). Stir the mixture at room temperature for 16-24 hours.

-

Step 5 (Self-Validation Check): Monitor the reaction via LC-MS. The disappearance of the precursor mass peak and the emergence of the target carboxamide mass confirm successful coupling. Do not proceed to workup until conversion is >95%.

-

Step 6 (Workup & Purification): Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel column chromatography (0-10% MeOH in DCM).

Pharmacological Applications & Target Pathways

Targeted Oncology: EGFR/CDK2 Dual Inhibition

Indole-2-carboxamides have been validated as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . By simultaneously blocking these two critical nodes, the scaffold disrupts the balance between cell proliferation and apoptosis, leading to the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2.

Mechanism of action for indole-2-carboxamides in EGFR/CDK2-mediated apoptosis.

Neuropharmacology: Cannabinoid Receptor (CB1/CB2) Modulation

The scaffold is extensively utilized to develop allosteric modulators for CB1 and orthosteric ligands for CB2. For instance, the fluorinated derivative RM365 exhibits extraordinary affinity for CB2R and is utilized as a Positron Emission Tomography (PET) radioligand ([18F]RM365) for imaging neuroinflammation . Furthermore, specific substitutions on the phenyl ring yield potent negative allosteric modulators for the CB1 receptor .

Quantitative Pharmacological Data (SAR Analysis)

The following table summarizes the structure-activity relationship (SAR) data for key 3-methyl-1H-indole-2-carboxamide derivatives across different therapeutic targets.

| Compound / Derivative | Target | Affinity / Inhibitory Activity | Selectivity / Mechanistic Notes | Reference |

| RM365 ((-)-6) | CB2R | Ki = 2.1 nM | >300-fold selectivity over CB1R (Ki = 827 nM); Used in PET imaging. | |

| Compound 5d | EGFR | IC50 = 89 nM | Induces apoptosis; equipotent to the reference drug Erlotinib. | |

| Compound 5e | EGFR | IC50 = 93 nM | Strong antiproliferative activity (GI50 ~0.95 µM against cancer cell lines). | |

| Compound 45 | CB1R | IC50 = 79 nM | Acts as a potent negative allosteric modulator at the CB1 receptor. |

Self-Validating Experimental Protocol: MTT Antiproliferative Assay

To evaluate the biological efficacy of synthesized indole-2-carboxamides, the MTT assay is the gold standard for quantifying cellular metabolic activity as an indicator of cell viability.

-

Step 1 (Cell Seeding): Seed target cancer cells (e.g., A549 lung or MCF-7 breast cancer lines) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete growth medium.

-

Step 2 (Incubation): Incubate for 24 hours at 37 °C in a 5% CO2 humidified incubator to allow for cellular adherence and exponential growth phase entry.

-

Step 3 (Treatment): Treat cells with varying concentrations (e.g., 0.1 µM to 100 µM) of the synthesized indole-2-carboxamide derivatives for 48 hours.

-

Step 4 (Self-Validation Check): Crucial Step. This assay is self-validating through the mandatory inclusion of a positive control (e.g., Erlotinib or Doxorubicin) and a vehicle-only (DMSO) negative control. A valid plate must show >90% viability in the negative control and a reproducible IC50 for the positive control within established literature ranges. If these parameters fail, discard the plate.

-

Step 5 (Reagent Addition): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Viable cells with active metabolism convert MTT into a purple colored formazan product.

-

Step 6 (Solubilization & Measurement): Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader to calculate the GI50 (concentration causing 50% growth inhibition).

References

-

Mu, L., et al. "Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET." Journal of Medicinal Chemistry (2023). URL:[Link]

-

Al-Wahaibi, L. H., et al. "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." Pharmaceuticals (2022). URL:[Link]

-

Nguyen, T., et al. "Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators." Bioorganic & Medicinal Chemistry (2015). URL:[Link]

3-Methyl-1H-indole-2-carboxamide: Physicochemical Profiling, Synthetic Methodologies, and Target Landscape in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the indole core is universally recognized as a "privileged scaffold" due to its structural mimicry of endogenous biomolecules such as serotonin and tryptophan. Among its derivatives, 3-methyl-1H-indole-2-carboxamide has emerged as a highly versatile pharmacophore. The strategic placement of a methyl group at the C3 position restricts the conformational flexibility of the molecule, locking it into a bioactive orientation. Concurrently, the C2-carboxamide moiety serves as a critical hydrogen bond donor/acceptor, enabling precise interactions with kinase hinge regions and G-protein-coupled receptor (GPCR) allosteric pockets.

This whitepaper provides an in-depth technical analysis of 3-methyl-1H-indole-2-carboxamide (CAS: 681477-53-2), detailing its physicochemical properties, mechanistic pharmacology in oncology and neurology, and field-proven synthetic and biological validation protocols.

Physicochemical & Structural Profiling

Accurate physicochemical characterization is the foundational step in rational drug design. The low molecular weight and favorable hydrogen-bonding profile of 3-methyl-1H-indole-2-carboxamide make it an ideal lead-like compound for further functionalization.

Table 1: Physicochemical Properties of 3-Methyl-1H-indole-2-carboxamide

| Property | Value | Causality / Relevance in Drug Design |

| Chemical Name | 3-methyl-1H-indole-2-carboxamide | Standard IUPAC nomenclature. |

| CAS Number | 681477-53-2 | Unique registry identifier for sourcing and compliance. |

| Molecular Formula | C₁₀H₁₀N₂O | Indicates a highly atom-efficient core scaffold. |

| Molecular Weight | 174.20 g/mol | Well below the Lipinski limit (<500 Da), allowing for extensive derivatization while maintaining oral bioavailability. |

| SMILES | CC1=C(C(=O)N)NC2=CC=CC=C12 | Facilitates in silico docking and cheminformatics screening. |

| Key Substitutions | C3-Methyl, C2-Carboxamide | C3-Methyl drives hydrophobic pocket insertion; C2-Carboxamide anchors the molecule via H-bonding. |

Mechanistic Pharmacology & Target Landscape

The therapeutic utility of the 3-methyl-1H-indole-2-carboxamide scaffold bridges two distinct pharmacological domains: targeted oncology and neuromodulation.

Oncology: EGFR/CDK2 Dual Inhibition

Resistance to single-target kinase inhibitors is a major clinical hurdle. Indole-2-carboxamide derivatives have been engineered as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By occupying the ATP-binding clefts of these kinases, these compounds arrest the cell cycle and trigger the intrinsic apoptotic cascade. Mechanistically, this dual inhibition leads to the upregulation of pro-apoptotic markers (Bax, p53), the downregulation of anti-apoptotic Bcl2, and the subsequent release of Cytochrome C, which activates Caspases 3, 8, and 9 .

Neurology: Cannabinoid Receptor (CB1/CB2) Modulation

In the central nervous system, the endocannabinoid system is heavily regulated by CB1 and CB2 receptors. Indole-2-carboxamides act as potent negative allosteric modulators (NAMs) of the CB1 receptor. By binding to an allosteric site distinct from the orthosteric pocket, they alter the receptor's conformation, effectively dampening overactive signaling without completely abolishing basal tone—a critical feature for treating obesity or addiction disorders without severe psychiatric side effects . Furthermore, fluorinated derivatives of this scaffold demonstrate high-affinity binding to CB2 receptors, making them excellent candidates for Positron Emission Tomography (PET) radioligand imaging of neuroinflammation.

Pharmacological pathways of 3-methyl-1H-indole-2-carboxamide in oncology and neurology.

Synthetic Methodologies & Workflow

As an application scientist, ensuring high-yield, reproducible synthesis is paramount. The generation of 3-methyl-1H-indole-2-carboxamide derivatives typically relies on the saponification of an indole-2-carboxylate ester followed by a highly controlled amidation sequence.

Causality in Reagent Selection

When selecting a coupling reagent for the amidation of indole-2-carboxylic acids, standard carbodiimides (e.g., DCC) often lead to poor yields due to the formation of unreactive N-acylureas. To circumvent this, BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is utilized. BOP generates a highly reactive hydroxybenzotriazole (HOBt) ester intermediate in situ, which minimizes epimerization and accelerates the coupling of sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges liberated protons.

Synthetic workflow for 3-methyl-1H-indole-2-carboxamide derivatives.

Step-by-Step Synthetic Protocol

-

Saponification: Suspend the starting 3-methyl-1H-indole-2-carboxylate ester (1.0 eq) in a mixture of Ethanol and 1N aqueous NaOH (3:1 v/v). Reflux the mixture for 3 hours.

-

Acidification & Isolation: Remove the ethanol in vacuo. Dilute the aqueous residue with distilled water and cool to 0°C. Slowly add 2N HCl dropwise until the pH reaches 3. Causality: At pH 3, the carboxylate is fully protonated, causing the highly lipophilic indole-2-carboxylic acid to precipitate out of the aqueous phase, allowing for isolation via simple vacuum filtration without the need for chromatography.

-

Activation & Amidation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (2.5 eq) and BOP reagent (1.1 eq). Stir at room temperature for 15 minutes to allow the active ester to form.

-

Amine Coupling: Add the desired amine (1.1 eq) dropwise to the activated mixture. Stir the reaction under an inert argon atmosphere at room temperature for 16 hours.

-

Workup & Purification: Quench the reaction with water. Extract the organic layer with DCM (3x), wash sequentially with saturated NaHCO₃, 1N HCl, and brine. Dry over anhydrous MgSO₄, concentrate, and purify via silica gel column chromatography (Eluent: 0-10% MeOH in DCM) to yield the final carboxamide.

In Vitro Evaluation Protocols

To ensure scientific integrity, biological evaluations must be designed as self-validating systems. The following protocol for assessing antiproliferative activity utilizes internal controls to guarantee data reliability.

Antiproliferative MTT Assay Protocol

The MTT assay provides a direct colorimetric readout of cellular metabolic activity. The tetrazolium dye (MTT) is reduced by mitochondrial succinate dehydrogenase in living cells to an insoluble purple formazan.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the synthesized 3-methyl-1H-indole-2-carboxamide derivatives in DMSO. Add the compounds to the wells (final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity).

-

Self-Validating Controls:

-

Vehicle Control: 0.1% DMSO (normalizes baseline viability to 100%).

-

Positive Control: Erlotinib or Doxorubicin (validates the assay's dynamic range and sensitivity to kinase inhibition).

-

-

Incubation & Readout: Incubate for 48 hours. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formed formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion & Future Perspectives

The 3-methyl-1H-indole-2-carboxamide scaffold represents a masterclass in rational drug design. Its compact, rigid, and highly functionalized nature allows it to serve as a dual EGFR/CDK2 inhibitor in oncology and an allosteric modulator of CB1/CB2 receptors in neurology. Future drug development efforts should focus on leveraging structure-based drug design (SBDD) to fine-tune the C2-carboxamide substituents, optimizing both the pharmacokinetic profile (ADME) and the target residence time of these promising therapeutic agents.

References

-

Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors Source: Pharmaceuticals (Basel), 2022 URL: [Link]

-

Title: Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators Source: Bioorganic & Medicinal Chemistry, 2015 URL: [Link]

-

Title: Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET Source: Journal of Medicinal Chemistry, 2023 URL: [Link]

Biological Activity of Indole-2-Carboxamide Derivatives in Oncology: A Technical Guide

Executive Summary

The indole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to engage multiple oncogenic targets simultaneously ("polypharmacology").[1] Unlike single-target agents, derivatives of this scaffold often act as dual inhibitors of receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and metabolic immune checkpoints (e.g., IDO1). This guide provides a technical analysis of their structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for their synthesis and biological evaluation.

Chemical Space & Structure-Activity Relationship (SAR)

The biological potency of indole-2-carboxamide derivatives is governed by precise electronic and steric modifications around the indole core. The carboxamide linker at the C2 position is not merely a connector but a critical pharmacophore that facilitates hydrogen bonding with the hinge region of kinase domains or the heme pocket of metabolic enzymes.

Key SAR Determinants

-

N1-Position (Indole Nitrogen): Hydrophobic substitutions here (e.g., benzyl, phenethyl) often enhance cellular permeability and hydrophobic interactions within the target binding pocket. The phenethyl moiety, in particular, has been shown to increase antiproliferative potency against MCF-7 and A549 cell lines.[2]

-

C3-Position: Substitutions at C3 (e.g., methyl, phenyl) restrict the rotation of the carboxamide group, locking the molecule into a bioactive conformation.

-

C5-Position: Halogenation (Cl, F) or electron-withdrawing groups at C5 improve metabolic stability and increase affinity for the ATP-binding pockets of kinases like VEGFR-2.

-

The Carboxamide Linker: This moiety acts as a hydrogen bond donor/acceptor pair. Hybridization with other heterocycles (e.g., thiazoles via a hydrazone linkage) has yielded derivatives with nanomolar potency against EGFR.

Visualization: SAR Hotspots

The following diagram illustrates the critical modification zones on the indole-2-carboxamide scaffold.

Caption: Critical Structure-Activity Relationship (SAR) zones on the indole-2-carboxamide scaffold governing anticancer potency.

Molecular Targets & Mechanisms of Action[3]

Indole-2-carboxamides function primarily through two distinct mechanisms: ATP-competitive inhibition of kinases and heme-coordination of metabolic enzymes.

Kinase Inhibition (VEGFR-2, EGFR, CDK2)

These derivatives function as Type I or Type II kinase inhibitors. The indole NH and the exocyclic carboxamide oxygen often form a "pincer-like" hydrogen bonding network with the hinge region residues (e.g., Cys919 in VEGFR-2).

-

VEGFR-2: Inhibition disrupts tumor angiogenesis.

-

EGFR/CDK2: Dual inhibition arrests the cell cycle at the G2/M phase and induces apoptosis via the mitochondrial pathway (bax/bcl-2 regulation).

Immune Checkpoint Inhibition (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the rate-limiting step of tryptophan catabolism.[3][4][5][6] Overexpression of IDO1 in tumors depletes tryptophan, suppressing T-cell activity.[4]

-

Mechanism: The indole nitrogen or a substituent amine coordinates with the ferrous iron (Fe2+) in the IDO1 heme catalytic site, preventing substrate (tryptophan) binding.

Visualization: Dual Mechanism Pathway

Caption: Dual mechanism of action targeting both oncogenic signaling (Kinases) and immune evasion (IDO1).

Experimental Protocols

To ensure reproducibility, the following protocols utilize industry-standard coupling reagents and validated assay conditions.

Synthesis: Amide Coupling (General Procedure)

Objective: Efficient synthesis of N-substituted indole-2-carboxamides. Reagents: Indole-2-carboxylic acid, Amine derivative, HATU, DIPEA, DMF.

-

Activation: Dissolve 1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 10 minutes at 0°C.

-

Coupling: Add HATU (1.2 equiv) to the mixture. Stir for 30 minutes at 0°C to form the activated ester.

-

Addition: Dropwise add the appropriate amine (1.1 equiv) dissolved in minimal DMF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor via TLC/LC-MS).

-

Workup: Quench with ice-cold water. If precipitate forms, filter and wash with water/ether. If oil forms, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates in complete media. Incubate for 24 hours at 37°C/5% CO2.

-

Treatment: Treat cells with the indole derivative at serial dilutions (e.g., 0.1 µM to 100 µM) in triplicate. Include DMSO vehicle control (<0.5%). Incubate for 48–72 hours.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Data Review: Comparative Potency

The following table summarizes the biological activity of key indole-2-carboxamide derivatives compared to clinical standards.

| Compound ID | Structure Features | Target(s) | Cell Line / Assay | IC50 / GI50 | Ref |

| LG25 | N-substituted indole-2-carboxamide | Akt/mTOR/NF-κB | MDA-MB-231 (TNBC) | ~Low µM range* | [1] |

| Compd 5e | 5-Cl, 3-Me, N-phenethyl | EGFR / CDK2 | MCF-7 (Breast) | 0.95 µM | [2] |

| Compd 6i | Indole-Thiazole Hybrid | EGFR / VEGFR-2 | MCF-7 | 6.10 µM | [3] |

| Compd 73x | 5-Cl, Sulfonamide linker | VEGFR-2 | HepG2 (Liver) | 0.31 µM | [4] |

| Sorafenib | Clinical Standard | VEGFR-2 | VEGFR-2 (Enzymatic) | 0.10 µM | [4] |

| Doxorubicin | Clinical Standard | DNA Intercalator | MCF-7 | 1.10 µM | [2] |

*Note: LG25 demonstrated dose-dependent reduction in viability and G2/M arrest.[7]

Drug Discovery Workflow

The following diagram outlines the logical progression from scaffold design to lead optimization for this chemical class.

Caption: Iterative drug discovery workflow for optimizing indole-2-carboxamide oncology candidates.

References

-

Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway. Drug Design, Development and Therapy, 2019. Link

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences, 2022. Link

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 2023. Link

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 2024. Link

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. RSC Advances, 2019. Link

Sources

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 7. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Methyl-1H-Indole-2-Carboxamide Scaffold: A Privileged Chemotype in Modern Drug Discovery

Introduction: The Chemical Logic of the Scaffold

In modern medicinal chemistry, the indole nucleus is universally recognized as a "privileged scaffold"—a structural motif capable of binding to multiple biological targets with high affinity due to its mimicry of endogenous biomolecules like serotonin and tryptophan 1. However, raw indole lacks the target specificity required for advanced drug discovery. The functionalization of this core into a 3-methyl-1H-indole-2-carboxamide architecture introduces profound biophysical advantages that drive target selectivity and metabolic stability.

From a mechanistic perspective, the C2-carboxamide group serves as a critical bidentate hydrogen-bonding network (acting as both donor and acceptor), which is essential for anchoring the molecule within deep protein clefts, such as kinase ATP-binding sites or G-protein coupled receptor (GPCR) allosteric pockets. Crucially, the addition of a methyl group at the C3 position serves two distinct purposes:

-

Metabolic Shielding: The C3 position of indole is highly nucleophilic and prone to unwanted electrophilic aromatic substitution or oxidative degradation in vivo. Methylation chemically blocks this liability.

-

Conformational Restriction: The steric bulk of the C3-methyl group clashes with the C2-carboxamide, forcing the amide plane to rotate out of the indole ring's plane. This restricted dihedral angle locks the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon target binding.

Therapeutic Applications & Target Modulations

The structural pre-organization of the 3-methyl-1H-indole-2-carboxamide scaffold has led to its successful deployment across diverse therapeutic areas.

Ion Channel Targeting: TRPV1 Agonism

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel is a primary target for novel antinociceptive (pain-relieving) and anti-inflammatory agents. Leveraging the indole-2-carboxamide scaffold, researchers have developed potent capsaicin analogs. Recent optimizations have yielded derivatives (e.g., Compound 6g) that display nanomolar potency and desensitization profiles mirroring natural capsaicin, making them highly viable candidates for pain management without the severe pungency of natural ligands 2.

Cannabinoid Receptor (CB1/CB2) Modulation

Substituted 1H-indole-2-carboxamides are highly effective as allosteric modulators of the CB1 receptor, altering downstream signaling without competing with orthosteric endogenous cannabinoids 3. Furthermore, fluorinated derivatives of this scaffold (such as [18F]RM365) have been successfully developed as Positron Emission Tomography (PET) radioligands for imaging the CB2 receptor, demonstrating low nanomolar affinity and exceptional selectivity over CB1 4.

Oncology: EGFR/CDK2 Dual Inhibition

In oncology, the scaffold has been engineered to simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By occupying the ATP-binding pockets of both kinases, these compounds trigger severe mitochondrial stress, leading to the release of Cytochrome C and the subsequent activation of the caspase-driven apoptotic cascade in breast cancer (MCF-7) cell lines 5.

Mechanistic pathway of EGFR/CDK2 dual inhibition leading to intrinsic apoptosis.

Anti-Infective Agents: Antiplasmodial Activity

Beyond human targets, the scaffold exhibits potent antiplasmodial activity against Plasmodium falciparum. Recent structure-activity relationship (SAR) studies identified indole-2-carboxamides that disrupt the homeostasis of the parasite's digestive vacuole, achieving sub-micromolar efficacy while maintaining high metabolic stability and low cytotoxicity in human hepatic cells 6.

Quantitative Structure-Activity Relationship (SAR) Landscape

The following table synthesizes the quantitative pharmacological data across various therapeutic targets, demonstrating the broad utility of the scaffold.

| Target / Application | Representative Compound | Key Activity Metric | Mechanistic Note | Source |

| TRPV1 Agonism | Compound 6g | EC₅₀ = 36.5 nM | Capsaicin analog; pain modulation. | Maramai et al., 2025 |

| Antiplasmodial | Compound 6x | IC₅₀ ≈ 0.3 µM | Disrupts parasite digestive vacuole. | ACS Bio Med Chem, 2025 |

| CB1 Modulation | Compound 43 | Negative Modulator | Binds allosteric site; alters GPCR signaling. | Pharmacol. Rev. |

| EGFR/CDK2 Inhibition | Compound 5d | GI₅₀ = 0.95 µM | Induces Cytochrome C release; anticancer. | Clin. Transl. Med., 2022 |

| CB2 PET Radioligand | [18F]RM365 | Kᵢ = 2.1 nM | High selectivity over CB1R (827 nM). | J. Med. Chem., 2023 |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these compounds. Every step is grounded in chemical causality and includes a strict validation checkpoint.

Sterically Hindered Amide Coupling Protocol

Synthesizing the carboxamide bond at the C2 position in the presence of a C3-methyl group requires overcoming significant steric hindrance. Standard coupling reagents (like EDC/NHS) often fail or result in poor yields.

-

Step 1: Carboxyl Activation. Dissolve 1.0 equivalent of 3-methyl-1H-indole-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Add 1.2 equivalents of BOP reagent and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: BOP is selected because it forms a highly reactive hydroxybenzotriazole ester intermediate capable of overcoming the steric bulk of the adjacent C3-methyl group. DIPEA is utilized as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only acts to deprotonate the carboxylic acid.

-

-

Step 2: Amine Addition. Add 1.1 equivalents of the target primary or secondary amine. Stir the reaction mixture at room temperature for 16 hours.

-

Step 3: Workup. Quench the reaction with ice-cold water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA) and saturated aqueous NaHCO₃ (to remove unreacted starting acid). Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Validation Checkpoint: Before proceeding to column chromatography, perform Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude extract. The protocol is self-validating if the chromatogram shows the complete disappearance of the starting acid mass

and the dominant appearance of the target amide mass

Workflow for the synthesis and validation of 3-methyl-1H-indole-2-carboxamides.

Subcellular Cytochrome C Release Assay (Apoptosis Validation)

To validate that the synthesized dual-inhibitors are actively triggering intrinsic apoptosis (as opposed to non-specific necrosis), researchers must track the translocation of Cytochrome C from the mitochondria to the cytosol.

-

Step 1: Cell Treatment. Seed MCF-7 human breast cancer cells in a 6-well plate. Treat with the synthesized 3-methyl-1H-indole-2-carboxamide derivative (e.g., 1.0 µM) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1.0 µM).

-

Step 2: Subcellular Fractionation. Harvest the cells and lyse them using a mild, digitonin-based permeabilization buffer. Centrifuge at 10,000 × g for 10 minutes at 4°C. The resulting supernatant represents the cytosolic fraction, while the pellet contains the intact mitochondria.

-

Causality: Digitonin selectively permeabilizes the plasma membrane due to its high cholesterol content, leaving the cholesterol-poor mitochondrial outer membrane intact. Using harsh detergents (like Triton X-100) would mechanically rupture the mitochondria, artificially spilling Cytochrome C into the cytosol and causing a false positive.

-

-

Step 3: Quantification. Analyze both fractions using a Cytochrome C specific ELISA or Western Blot.

-

Validation Checkpoint: Probe the separated fractions via Western blot for COX IV (a strict mitochondrial inner-membrane marker) and GAPDH (a strict cytosolic marker). The protocol is self-validating only if COX IV is entirely absent from the cytosolic fraction. If COX IV is detected in the cytosol, the mitochondria were mechanically lysed during sample prep, and the Cytochrome C data must be discarded.

References

-

"The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." MDPI, 2026.[Link]

-

Maramai, S., et al. "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 2025.[Link]

-

"Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators." PubMed Central (NIH).[Link]

-

Teodoro, R., et al. "Synthesis, Structure−Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand..." Journal of Medicinal Chemistry, 2023. [Link]

-

"Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." PubMed Central (NIH), 2022. [Link]

-

"Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au, 2025.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Targeting the Hinge Region: Binding Affinity and Mechanistic Profiling of 3-Methylindole-2-carboxamides as EGFR Kinase Inhibitors

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary

Epidermal Growth Factor Receptor (EGFR) mutations are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and various other solid tumors. While clinical tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib have transformed targeted therapy, the inevitable emergence of acquired resistance mutations (e.g., C797S) necessitates the continuous development of novel pharmacophores.

Recently, the indole-2-carboxamide scaffold has emerged as a highly tunable, ATP-competitive inhibitor framework[1]. Specifically, 3-methylindole-2-carboxamides exhibit potent apoptotic and anti-proliferative activities by acting as high-affinity kinase inhibitors. This whitepaper explores the structural mechanistics of this binding event, provides quantitative Structure-Activity Relationship (SAR) data, and details the rigorous, self-validating experimental workflows required to evaluate these compounds in preclinical drug discovery.

Structural Biology & Binding Mechanistics

The rational design of 3-methylindole-2-carboxamides leverages the structural homology between the bicyclic indole core and the purine ring of endogenous ATP. The binding affinity is driven by three distinct regional interactions within the EGFR kinase domain:

-

Hinge Region Hydrogen Bonding: The indole NH acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region (Met793 in EGFR). This orthosteric anchoring is the primary driver of binding enthalpy.

-

Solvent-Exposed Channel (2-Carboxamide Motif): The carboxamide group at the 2-position extends outward toward the solvent-exposed channel. The amide nitrogen and oxygen provide additional hydrogen bond donor/acceptor capabilities, stabilizing the inhibitor-kinase complex and allowing for the attachment of solubilizing tails (e.g., piperidinyl or dimethylamino groups)[1].

-

Gatekeeper Packing (3-Methyl Substitution): The 3-position of the indole ring is directed toward the gatekeeper residue (Thr790 in wild-type EGFR). The compact, hydrophobic nature of the 3-methyl group allows for optimal van der Waals packing without inducing steric clashes. Larger substitutions at this position, such as 3-hydroxymethyl[2] or 3-(2-methoxyvinyl)[3], have been engineered specifically to target the bulkier Met790 in T790M mutant strains, fundamentally altering the selectivity profile.

EGFR signaling inhibition by 3-methylindole-2-carboxamides inducing apoptosis.

Quantitative Structure-Activity Relationship (SAR)

Recent medicinal chemistry efforts have systematically varied the substitutions on the indole core to optimize binding affinity. Halogenation at the 5-position (e.g., 5-chloro or 5,7-dichloro) significantly improves lipophilic efficiency, while variations in the N-amide tail dictate cellular permeability and off-target kinase selectivity (such as CDK2 or PI3Kα)[1][4].

The table below synthesizes representative binding and phenotypic data for various 3-substituted indole-2-carboxamides, demonstrating the impact of the 3-position moiety on target affinity.

| Compound ID | R3 Substitution | R5 Substitution | N-amide Substitution | EGFR IC₅₀ (nM) | Cellular GI₅₀ (nM) |

| 5b | Methyl | Chloro | 4-(dimethylamino)phenethyl | ~75 | 35 |

| 5h | Methyl | Dichloro | 4-(piperidin-1-yl)phenethyl | ~85 | 42 |

| 15 | Hydroxymethyl | Chloro | p-substituted phenethyl | 60 | 30 |

| 5d | 2-methoxyvinyl | Chloro | Substituted aryl | 68 | 29 |

Data aggregated from recent SAR profiling of the indole-2-carboxamide scaffold against wild-type and mutant EGFR cell lines[1][2][3].

Experimental Methodologies for Binding Affinity Validation

To rigorously validate the binding affinity and kinetic profile of 3-methylindole-2-carboxamide derivatives, a biphasic experimental approach is required. The following self-validating protocols ensure that thermodynamic binding (

Protocol 1: ADP-Glo™ Kinase Assay for Equilibrium Binding ( )

Causality & Rationale: Radiometric assays are largely being phased out in favor of luminescent ADP-detection assays. The ADP-Glo assay couples the generation of ADP by EGFR to a luciferase reaction. This provides a highly sensitive, self-validating system where the luminescent signal is directly proportional to kinase activity, bypassing the need for specific phospho-antibodies.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Dilute recombinant human EGFR kinase domain to a working concentration of 1 ng/µL.

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-methylindole-2-carboxamide inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate (final DMSO concentration = 1%).

-

Enzyme-Inhibitor Pre-incubation: Add 5 µL of the EGFR enzyme solution to the plate. Incubate for 30 minutes at room temperature. Expert Insight: Pre-incubation is critical for ATP-competitive inhibitors with slow binding kinetics to reach thermodynamic equilibrium before the substrate is introduced.

-

Reaction Initiation: Add 5 µL of Substrate/ATP mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide substrate). Incubate for 60 minutes at room temperature.

-

Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 min). Subsequently, add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, driving the luciferase reaction (incubate 30 min).

-

Data Analysis: Read luminescence on a multi-mode plate reader. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic regression to determine the

.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale:

SPR workflow for determining real-time binding kinetics of EGFR inhibitors.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore T200). Prime the system with running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, 1% DMSO).

-

Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the dextran surface.

-

Ligand Immobilization: Dilute His-tagged recombinant EGFR kinase domain in 10 mM Sodium Acetate (pH 5.0). Inject over the active surface until an immobilization level of ~2500–3000 Response Units (RU) is achieved. Expert Insight: Maintaining a low immobilization density is paramount. It prevents mass transport limitations and steric crowding, ensuring accurate kinetic fitting.

-

Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

-

Analyte Injection (Single-Cycle Kinetics): Prepare a 5-point concentration series of the 3-methylindole-2-carboxamide (e.g., 3.125, 6.25, 12.5, 25, and 50 nM). Inject sequentially without regeneration steps (Single-Cycle Kinetics) at a high flow rate (50 µL/min) to minimize rebinding artifacts.

-

Dissociation & Fitting: Allow a 10-minute buffer wash for the final dissociation phase. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

,

Conclusion

The 3-methylindole-2-carboxamide scaffold represents a highly versatile and potent pharmacophore for EGFR kinase inhibition. By carefully tuning the 3-position for gatekeeper interaction and the 2-carboxamide tail for solvent-channel stabilization, researchers can achieve low-nanomolar binding affinities. Validating these compounds through a combination of thermodynamic (ADP-Glo) and kinetic (SPR) assays ensures that only candidates with optimal residence times progress through the preclinical drug development pipeline.

References

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.MDPI Pharmaceuticals.

- Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity.PubMed / Bioorganic Chemistry.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.Taylor & Francis.

- Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors.PubMed / Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 3-methyl-1H-indole-2-carboxamide

The Structure-Activity Relationship (SAR) of 3-methyl-1H-indole-2-carboxamide reveals a privileged scaffold in medicinal chemistry, distinguished by its versatility across three distinct therapeutic landscapes: Allosteric Cannabinoid Modulation (CB1) , Antimycobacterial agents (MmpL3 inhibition) , and Kinase inhibition (Oncology) .

This guide dissects the pharmacophore, providing a rigorous technical analysis of how the 3-methyl group and surrounding substitutions dictate biological function.

Executive Summary: The 3-Methyl Indole Scaffold

The 3-methyl-1H-indole-2-carboxamide core is not merely a structural spacer; it is a bioactive anchor. The C3-methyl group specifically restricts conformational freedom, forcing the indole ring and the C2-carboxamide substituent into a preferred dihedral angle that favors binding in hydrophobic allosteric pockets.

-

Key Characteristic: The C3-Methyl group is often the "switch" between inactivity and high-potency allosteric modulation.

-

Primary Targets:

-

CB1 Receptor: Negative Allosteric Modulator (NAM).

-

MmpL3 Transporter: Inhibition of mycolic acid transport in Mycobacterium tuberculosis.

-

Kinases (EGFR/VEGFR): ATP-competitive inhibition in cancer models.

-

Chemical Foundation & Synthesis

To explore the SAR, one must first master the synthesis. The most robust route to the 3-methyl-1H-indole-2-carboxamide core is the Fischer Indole Synthesis , followed by amide coupling.

General Synthetic Scheme

The synthesis typically proceeds via the reaction of a substituted phenylhydrazine with a ketone (ethyl pyruvate or similar), followed by cyclization.

Figure 1: Synthetic pathway for 3-methyl-1H-indole-2-carboxamide derivatives via Fischer Indole Cyclization.

Detailed SAR Analysis

The SAR of this scaffold is context-dependent. Below is the breakdown by biological target.

A. Target: Cannabinoid Receptor 1 (CB1) – Allosteric Modulation

The 3-methyl-1H-indole-2-carboxamide core is a classic Negative Allosteric Modulator (NAM) of CB1. It does not bind to the orthosteric site (where THC binds) but alters the receptor conformation to reduce G-protein coupling.

| Position | Modification | Effect on CB1 Activity | Mechanistic Insight |

| C3 (Core) | Methyl | Optimal | The C3-methyl fits into a small hydrophobic sub-pocket. Removing it (H) or extending it (Propyl/Butyl) drastically reduces affinity. Ethyl is tolerated but Methyl often yields better ligand efficiency. |

| C5 | Chloro / Fluoro | Critical | A lipophilic electron-withdrawing group (Cl/F) at C5 increases potency by ~10-fold compared to H. It engages in halogen bonding or hydrophobic interactions deep in the allosteric site. |

| N1 (Indole) | H (Unsubstituted) | Preferred | Alkylation (e.g., N-Methyl) often abolishes allosteric activity. The N-H is likely a hydrogen bond donor to the receptor backbone. |

| Amide (R) | 4-(diethylamino)phenethyl | High Potency | The "Right Hand Side" requires a basic amine. A piperidinyl or diethylamino group on a phenethyl linker is the gold standard for CB1 NAMs (e.g., Org27569 analogs). |

B. Target: Mycobacterium tuberculosis (MmpL3 Inhibitor)

In the context of TB, the lipophilicity of the 3-methyl group aids in penetrating the mycobacterial cell wall.

-

C3-Methyl: Essential for metabolic stability and maintaining the correct lipophilic profile (LogP) to cross the mycolic acid layer.

-

Amide Substituent: Unlike CB1, the TB activity favors bulky, lipophilic groups such as Adamantyl or Cyclooctyl rings. These bulky groups block the MmpL3 transporter channel.

-

C4/C6 Substitution: Introduction of methyl groups at C4 or C6 (polymethylated indoles) can further enhance potency against drug-resistant strains.

C. Target: Oncology (Kinase Inhibition)

Derivatives of 3-methyl-1H-indole-2-carboxamide have shown activity against EGFR and VEGFR-2 .

-

C3-Methyl: Acts to position the indole ring within the ATP-binding pocket of the kinase.

-

C5 Substitution: 5-Chloro or 5-Methoxy groups modulate the electron density of the indole, affecting the strength of the interaction with the kinase hinge region.

-

Amide Linker: Often requires a moiety that can reach the solvent-exposed area or interact with the "gatekeeper" residue. Phenyl-ethyl chains with morpholine (solubilizing groups) are common.

Mechanism of Action: The Allosteric Shift

The most pharmacologically unique aspect of this scaffold is its behavior at the CB1 receptor. Unlike competitive antagonists, 3-methyl-1H-indole-2-carboxamides stabilize the receptor in a state that allows agonist binding but prevents signal transduction.

Figure 2: Negative Allosteric Modulation (NAM) mechanism of 3-methyl-1H-indole-2-carboxamides at the CB1 receptor.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide[1]

This protocol synthesizes a high-potency CB1 modulator derivative.

Reagents:

-

5-Chloro-3-methyl-1H-indole-2-carboxylic acid (1.0 eq)

-

4-(Piperidin-1-yl)phenethylamine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve 5-chloro-3-methyl-1H-indole-2-carboxylic acid (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2 mmol) and stir at room temperature for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 15 minutes to form the activated ester species.

-

Addition: Dropwise add the solution of 4-(piperidin-1-yl)phenethylamine (1.1 mmol) in DMF (2 mL).

-

Reaction: Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (

). -

Work-up: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

-

If solid forms: Filter the solid, wash with water and cold diethyl ether.

-

If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over

, and concentrate.[1]

-

-

Purification: Purify via Flash Column Chromatography using a gradient of Hexane:Ethyl Acetate (starting 8:2 to 1:1).

-

Validation: Confirm structure via

-NMR (Look for singlet methyl peak at

References

-

Maramai, S., et al. (2025).[2] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.

-

Mahmoud, M. M., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1).[3] Journal of Medicinal Chemistry.

-

Gamal El-Din, M. M., et al. (2022).[4] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.

-

Kozikowski, A. P., et al. (2017).[5] Targeting mycolic acid transport by indole-2-carboxamides for the treatment of Mycobacterium abscessus infections. Journal of Medicinal Chemistry.

-

Singh, P., et al. (2025).[2][6] Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au.

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 3. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Indole-2-Carboxamide Based TRPV1 Agonists: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the medicinal chemistry of indole-2-carboxamide derivatives as potent agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structure-activity relationships (SAR), detailed experimental protocols, and the strategic rationale underpinning the design and evaluation of this promising class of therapeutic agents.

Introduction: TRPV1 - A Polymodal Target for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a molecular integrator of noxious stimuli, being activated by a diverse range of physical and chemical triggers including high temperatures (>43°C), acidic conditions, and endogenous lipids.[3][4][5] Notably, TRPV1 is the primary receptor for capsaicin, the pungent compound in chili peppers responsible for the sensation of heat.[2][6]

Upon activation, TRPV1 channels open, leading to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of pain signals.[4] Paradoxically, sustained activation of TRPV1 by an agonist leads to a desensitization of the channel and the neuron, rendering it refractory to further stimuli. This phenomenon of agonist-induced desensitization forms the basis of the analgesic effects of topical capsaicin and is a key therapeutic strategy for the development of novel pain treatments.[7] Consequently, the discovery of novel, potent, and selective TRPV1 agonists is an area of intense research.[6][8]

The indole-2-carboxamide scaffold has recently emerged as a highly effective framework for the design of new TRPV1 agonists, offering a departure from traditional capsaicin-inspired structures.[1][2][6] This guide will focus on the medicinal chemistry of this specific scaffold, providing a technical overview of its development.

The Indole-2-Carboxamide Scaffold: Design Rationale and Core Structure

The design of novel TRPV1 agonists often draws inspiration from the pharmacophoric features of capsaicin. This model typically consists of three key regions: an aromatic 'head' group (the vanillyl moiety), a central amide 'linker', and a hydrophobic aliphatic 'tail'. Indole-2-carboxamides can be conceptualized as a strategic modification of this model, where the indole nucleus serves as a rigid, lipophilic replacement for the traditional aliphatic tail, while retaining the crucial amide linker and a modifiable aromatic head group.

The rationale for exploring the indole-2-carboxamide scaffold is rooted in several key hypotheses:

-

Lipophilicity and Membrane Permeability: The intracellular location of the capsaicin binding site necessitates that agonists must cross the cell membrane.[4] The indole ring is a well-established pharmacophore that provides the requisite lipophilicity to facilitate this transit.

-

Structural Rigidity and Conformational Constraint: Unlike the flexible alkyl chain of capsaicin, the rigid indole ring system can orient the molecule into a more defined conformation, potentially leading to higher affinity and selectivity for the TRPV1 binding pocket.

-

Synthetic Tractability: The indole-2-carboxamide core is readily synthesized and allows for diverse substitutions at multiple positions, making it an ideal scaffold for systematic SAR exploration.[9][10]

Below is a diagram illustrating the general structure of the indole-2-carboxamide scaffold and its relationship to the capsaicin pharmacophore.

Caption: Comparison of the capsaicin pharmacophore and the indole-2-carboxamide scaffold.

Synthesis of Indole-2-Carboxamide Derivatives

The synthesis of indole-2-carboxamide libraries is generally achieved through a straightforward and robust amide coupling reaction. This allows for the rapid generation of analogues by varying the amine component. A representative synthetic workflow is detailed below.

General Synthetic Protocol

The core of the synthesis involves the coupling of a substituted indole-2-carboxylic acid with a variety of commercially available anilines or benzylamines.

Caption: General synthetic workflow for indole-2-carboxamide derivatives.

Detailed Experimental Methodology: Synthesis of N-aryl/benzyl-1H-indole-2-carboxamides

This protocol is a self-validating system, incorporating purification and rigorous characterization to ensure the identity and purity of the final compounds, which is critical for reliable biological data.

Materials:

-

1H-indole-2-carboxylic acid

-

Substituted aniline or benzylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in dry DCM or DMF, add the coupling agents (EDCI and HOBt, or HBTU and HOBt) and the substituted amine (1.1 eq). If using the hydrochloride salt of the amine, add DIPEA (2.5 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification (Validation Step 1): Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization (Validation Step 2): Confirm the structure and purity of the final compound using:

-

¹H and ¹³C NMR: To verify the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for biological testing.

-

Causality Behind Experimental Choices:

-

Coupling Reagents: The choice between EDCI/HOBt and HBTU/DIPEA depends on the reactivity of the amine. HBTU is often more effective for less reactive anilines.

-

Solvent: DCM is a good general-purpose solvent, while DMF is used for less soluble starting materials. It is crucial to use dry solvents to prevent hydrolysis of the activated ester intermediate.

-

Aqueous Workup: The NaHCO₃ wash is essential to remove unreacted carboxylic acid and acidic byproducts from the coupling reagents.

-

Rigorous Characterization: Multi-faceted characterization is non-negotiable. It ensures that the observed biological activity is attributable to the intended compound and not an impurity.

Structure-Activity Relationship (SAR) of Indole-2-Carboxamide TRPV1 Agonists

Systematic modification of the indole-2-carboxamide scaffold has yielded crucial insights into the structural requirements for potent TRPV1 agonism. The following sections summarize the key SAR findings based on recently published data.[1][6]

Impact of N-Alkylation on the Indole Ring

A pivotal finding is that methylation of the indole nitrogen (N-1 position) significantly enhances agonist activity.[1]

-

Observation: The N-methylated series of compounds (designated as series 6 in the source literature) consistently demonstrated superior efficacy and potency compared to their unsubstituted -NH counterparts (series 5 ).[1]

-

Causality: This is likely due to an increase in the overall lipophilicity of the molecule. Enhanced lipophilicity facilitates easier passage across the cell membrane to reach the intracellular binding site of TRPV1. This underscores the importance of physicochemical properties in designing effective agonists for this target.

Substitutions on the Amide 'Head' Group (N-Aryl/Benzyl Moiety)

The nature and position of substituents on the phenyl ring of the amide portion play a critical role in modulating potency.

-

Vanillyl Moiety: Unsurprisingly, incorporating the classic vanillyl group (4-hydroxy-3-methoxybenzyl), which is the 'head' group of capsaicin, results in significant agonist activity. Compound 5f (the N-H indole with a vanillyl head group) was one of the few active compounds in its series.[1]

-

Halogenation: Dichlorination of the benzyl ring, as seen in compound 6g (N-(3,4-dichlorobenzyl)), led to one of the most potent agonists in the N-methylated series.[1] This suggests that electron-withdrawing groups and specific steric bulk in this region are favorable for interaction with the receptor.

-

Positional Importance: A hydroxyl group in the para position of the aromatic head seems to be beneficial.[1]

Summary of SAR Findings

The following diagram summarizes the key structure-activity relationships for the indole-2-carboxamide scaffold.

Caption: Key Structure-Activity Relationships for Indole-2-Carboxamide TRPV1 Agonists.

Quantitative SAR Data

The following table summarizes the in vitro activity of selected indole-2-carboxamide derivatives from the literature.[1] Efficacy is reported as the maximal response relative to capsaicin. EC₅₀ is the concentration for 50% of maximal activation, and IC₅₀ is the concentration for 50% inhibition after desensitization.

| Compound | Indole N-Substituent | Amide Head Group | Efficacy (% Capsaicin) | EC₅₀ (µM) | IC₅₀ (µM) (Desensitization) |

| 5a | H | 4-Hydroxyphenyl | 54.0 | 2.3 | >10 |

| 5f | H | 4-Hydroxy-3-methoxybenzyl | 66.8 | 0.56 | 1.03 |

| 6c | CH₃ | Benzyl | 90.1 | 0.23 | 0.32 |

| 6g | CH₃ | 3,4-Dichlorobenzyl | 88.0 | 0.14 | 0.17 |

| 6j | CH₃ | 4-Hydroxy-3-methoxybenzyl | 91.0 | 0.13 | 0.15 |

| Capsaicin | N/A | N/A | 100 | 0.10 | 0.11 |

Data extracted from Maramai et al., Molecules 2025.[1]

Biological Evaluation: A Self-Validating In Vitro Protocol

The primary in vitro method for evaluating TRPV1 agonists is a cell-based calcium imaging assay. This technique directly measures the functional consequence of channel opening – the influx of extracellular calcium.

Principle of the Calcium Imaging Assay

HEK293 cells (Human Embryonic Kidney 293) stably expressing the human TRPV1 channel are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11][12] When the TRPV1 channel is activated by an agonist, Ca²+ flows into the cell and binds to the dye, causing a significant increase in its fluorescence intensity.[11] This change is monitored in real-time using a fluorescence microplate reader or microscope.[7][13]

Caption: Workflow of the cell-based calcium imaging assay for TRPV1 agonists.

Detailed Experimental Methodology: Calcium Imaging

Cell Line and Culture:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene.

-

Rationale: HEK293 cells are a standard, robust cell line for heterologous expression of ion channels. They have low endogenous channel activity, providing a clean background for the assay.

Protocol:

-

Cell Plating: Seed the hTRPV1-HEK293 cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, remove the culture medium and incubate the cells with a loading buffer containing Fluo-4 AM (e.g., 1-2 µM) and Pluronic F-127 (0.02%) for 45-60 minutes at 37°C.

-

Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye.

-

-

Washing: Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.

-

Compound Addition and Measurement:

-

Place the plate into a fluorescence plate reader (e.g., FlexStation or similar).

-

Measure the baseline fluorescence for 10-20 seconds.

-

Add serial dilutions of the test compounds (indole-2-carboxamides) and the positive control (capsaicin).

-

Immediately begin recording the fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated as the peak fluorescence after compound addition minus the baseline fluorescence.

-

Normalize the data to the maximal response produced by a saturating concentration of capsaicin.

-

Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

-

Self-Validation and Controls:

-

Positive Control: A full dose-response curve for capsaicin must be run in every experiment to ensure the cells are responding appropriately and to provide a benchmark for efficacy (Emax) and potency (EC₅₀).

-

Negative Control: A vehicle control (e.g., 0.1% DMSO in assay buffer) must be included to ensure the solvent does not elicit a response.

-

Antagonist Control: To confirm that the observed calcium influx is specifically through TRPV1, a set of wells can be pre-incubated with a known TRPV1 antagonist (e.g., capsazepine) before adding the agonist. This should block the signal.

-

Selectivity Assay: To assess selectivity, promising compounds should be tested against other related TRP channels, particularly TRPA1, which is also involved in nociception.[6]

In Vivo Evaluation: Assessing Analgesic Potential

Promising candidates from in vitro screening must be evaluated in preclinical animal models of pain to determine their therapeutic potential.

Capsaicin-Induced Nocifensive Behavior Model

This is an acute pain model that directly assesses the ability of a test compound to modulate TRPV1 activity in vivo.[3]

Protocol:

-

Acclimation: Acclimate rodents (e.g., rats or mice) to the testing environment.

-

Compound Administration: Administer the test indole-2-carboxamide compound via the desired route (e.g., systemic or local intraplantar injection).

-

Noxious Challenge: After an appropriate pre-treatment time, inject a low dose of capsaicin into the hind paw.

-

Observation: Record the amount of time the animal spends licking, flinching, or lifting the injected paw over a 5-10 minute period.

-

Outcome: A successful TRPV1 agonist with desensitizing properties will lead to a significant reduction in the capsaicin-induced pain behaviors compared to vehicle-treated animals.

Causality Behind Experimental Choice:

-

This model is mechanistically driven. Since the pain is directly induced by a TRPV1 agonist (capsaicin), the model provides a clear and direct readout of the test compound's ability to desensitize TRPV1 in a living system.

Conclusion and Future Perspectives

The indole-2-carboxamide scaffold represents a highly promising and synthetically accessible platform for the development of novel TRPV1 agonists. Key SAR insights have demonstrated that N-methylation of the indole ring is crucial for enhancing activity, likely by increasing lipophilicity. Furthermore, substitutions on the N-benzyl head group, particularly with di-chloro or vanillyl moieties, can yield compounds with potencies in the low nanomolar range, comparable to that of capsaicin.

The detailed synthetic and biological evaluation protocols provided in this guide emphasize the importance of rigorous, self-validating systems to ensure data integrity. Future work in this area should focus on:

-

Optimizing the ADME Profile: While potency is high, the drug-like properties (e.g., solubility, metabolic stability) of lead compounds like 6g and 6j must be thoroughly investigated and optimized.

-

Exploring Substitutions on the Indole Ring: The current SAR is largely focused on the N-1 and amide portions. Systematic exploration of substituents on the benzene ring of the indole core could yield further improvements in potency or selectivity.

-

Elucidating the Binding Mode: Molecular docking and site-directed mutagenesis studies could clarify the precise interactions of the indole-2-carboxamide scaffold within the TRPV1 binding pocket, enabling more rational, structure-based drug design.

By leveraging the principles and methodologies outlined in this guide, researchers can continue to advance the development of indole-2-carboxamide-based TRPV1 agonists as a potential new generation of analgesic agents.

References

-

Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]

-

ResearchGate. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

-

National Library of Medicine. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]

-

Taylor & Francis Online. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Pain and Inflammation, 257-273. [Link]

-

ResearchGate. (2025). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. [Link]

-

Frontiers. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in Molecular Biosciences, 7. [Link]

-

National Library of Medicine. (2014). Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells. Basic & Clinical Pharmacology & Toxicology, 116(2), 119-127. [Link]

-

ResearchGate. (2014). Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells. [Link]

-

International Association for the Study of Pain (IASP). (2023). Design, synthesis, and analgesia evaluation of novel Transient Receptor Potential Vanilloid 1 (TRPV1) agonists modified from Cannabidiol (CBD). [Link]

-

Springer Nature Experiments. (n.d.). Assay of TRPV1 Receptor Signaling. [Link]

-

MDPI. (2022). Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain. International Journal of Molecular Sciences, 23(17), 9673. [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (2025). Targeting TRPV1 for inflammatory pain relief: A review of quinoline derivatives as potential inhibitors and their mechanisms from molecular docking to in vivo validation. [Link]

-

National Library of Medicine. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 95, 151-160. [Link]

-

National Library of Medicine. (n.d.). Complex Regulation of TRPV1 by Vanilloids. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. [Link]

-

National Library of Medicine. (n.d.). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. [Link]

-

IntechOpen. (2012). Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation. [Link]

-

Frontiers. (2020). Two Vanilloid Ligand Bindings Per Channel Are Required to Transduce Capsaicin-Activating Stimuli. Frontiers in Cellular Neuroscience, 13. [Link]

-

National Library of Medicine. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry, 25(14), 3744-3753. [Link]

-

National Library of Medicine. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1032. [Link]

-

National Library of Medicine. (2021). Comparative Analysis of Single-Molecule Dynamics of TRPV1 and TRPV4 Channels in Living Cells. International Journal of Molecular Sciences, 22(16), 8443. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation [cellphysiolbiochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

- 9. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: The Role of 3-Methyl-1H-Indole-2-Carboxamide Scaffolds in Antitubercular Therapeutics

Executive Summary

3-methyl-1H-indole-2-carboxamide represents a critical structural motif within the broader class of indole-2-carboxamide (IC) antitubercular agents. While the unsubstituted parent molecule serves primarily as a synthetic precursor, its derivatives—specifically those possessing lipophilic N-substitutions—have emerged as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3).